10-(4-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
Description
10-(4-Nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a 5-deazaflavin derivative characterized by a pyrimido[4,5-b]quinoline core. The compound features a nitro-substituted phenyl group at the C-10 position, which distinguishes it from other analogs in this class . Structurally, 5-deazaflavins are derived from riboflavin by replacing the nitrogen at position 5 with a carbon atom, resulting in a redox-active scaffold that mimics NAD+ functionality .
Properties
Molecular Formula |
C17H10N4O4 |
|---|---|
Molecular Weight |
334.28 g/mol |
IUPAC Name |
10-(4-nitrophenyl)pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H10N4O4/c22-16-13-9-10-3-1-2-4-14(10)20(15(13)18-17(23)19-16)11-5-7-12(8-6-11)21(24)25/h1-9H,(H,19,22,23) |
InChI Key |
LOWDYFOKOPOGTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3N2C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction with Barbituric Acid
A widely used approach involves the condensation of barbituric acid, 4-nitrobenzaldehyde, and 6-aminoquinoline under acidic or catalytic conditions. For example, UV365 light irradiation in a water-glycerol solvent system (50:50 v/v) promotes a three-component coupling, yielding the target compound in 98% yield after 45–75 minutes. This method avoids toxic solvents and leverages photoactivation for cyclization.
Solvent-Free Mechanochemical Synthesis
A solvent-free protocol utilizes mechanical grinding in an electrical mortar-heater at 70°C. Equimolar amounts of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, 4-nitrobenzaldehyde, and dimedone react under catalyst-free conditions, achieving 96% yield within 30–35 minutes. The absence of solvents reduces waste and simplifies purification.
Catalytic Methods
Magnetic Nanocatalysts
CoFe₂O₄@SiO₂/PPA (polyphosphoric acid-coated cobalt ferrite nanoparticles) catalyzes the reaction under ultrasonic irradiation. The catalyst enables rapid cyclodehydration at 60°C in ethanol, yielding 92–95% product within 20 minutes. The magnetic properties facilitate catalyst recovery and reuse for up to five cycles without significant activity loss.
Bio-Based Magnetic Catalysts
Fe₃O₄@nano-cellulose/Sb(V) demonstrates high efficiency in a three-component reaction involving 6-aminoquinoline, 4-nitrobenzaldehyde, and barbituric acid. Under solvent-free conditions at 70°C, the catalyst achieves 94% yield in 40 minutes. The cellulose support enhances biocompatibility and reduces metal leaching.
Sulfonic Acid-Functionalized γ-Fe₂O₃
A one-pot synthesis using γ-Fe₂O₃@HAp-SO₃H (sulfonic acid-supported hydroxyapatite-encapsulated magnetite) in water affords the compound in 89% yield at 80°C. The catalyst’s Brønsted acidity accelerates Knoevenagel adduct formation and subsequent cyclization.
Green Chemistry Approaches
Aqueous-Mediated Ultrasound Synthesis
Ultrasound irradiation (40 kHz) in water with triethylbenzylammonium chloride as a phase-transfer catalyst achieves 88% yield in 90 minutes. The method eliminates organic solvents and reduces energy consumption compared to conventional heating.
Deep Eutectic Solvent (DES)-Assisted Reactions
A DES composed of choline chloride and urea (1:2 molar ratio) serves as both solvent and catalyst. At 100°C, the reaction between 6-aminoquinoline, 4-nitrobenzaldehyde, and barbituric acid completes in 2 hours with 91% yield . The DES is recyclable for three runs with minimal efficiency loss.
Advanced Activation Techniques
Microwave-Assisted Synthesis
Microwave irradiation (300 W) in DMF at 120°C accelerates the three-component reaction to 85% yield in 15 minutes. The rapid dielectric heating minimizes side reactions and improves regioselectivity.
Photocatalytic Synthesis
Visible light (λ = 450 nm) with Eosin Y as a photocatalyst induces oxidative cyclization in acetonitrile. Using air as the oxidant, the reaction delivers 82% yield after 4 hours. This method is notable for its mild conditions and avoidance of metal catalysts.
Comparative Analysis of Methods
Mechanistic Insights
The synthesis typically proceeds through:
-
Knoevenagel Condensation : Formation of an α,β-unsaturated intermediate between aldehyde and barbituric acid.
-
Michael Addition : Attack by the amino group of 6-aminoquinoline on the activated double bond.
-
Cyclization : Intramolecular nucleophilic attack to form the pyrimidoquinoline core.
-
Aromatization : Oxidation or dehydration to achieve the final conjugated system.
Challenges and Optimizations
-
Byproduct Formation : Nitro group reduction during prolonged heating can yield undesired amines. This is mitigated using mild oxidants like air or TEMPO.
-
Catalyst Deactivation : Leaching of acidic sites in nanocatalysts is addressed via covalent immobilization on silica or cellulose.
-
Solubility Issues : Polar aprotic solvents (e.g., DMF) enhance reactant solubility but require post-reaction removal. Green solvents like cyclopentyl methyl ether (CPME) offer alternatives .
Chemical Reactions Analysis
Types of Reactions
10-(4-NITROPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant potential in medicinal chemistry due to its biological activities:
- Antibacterial and Antifungal Activities : Research indicates that this compound can serve as a foundation for developing new antimicrobial agents. Its structure allows it to interact with bacterial and fungal cells, inhibiting their growth effectively.
- Anticancer Properties : Studies have explored its ability to interact with DNA and inhibit cell proliferation. The mechanism involves binding to DNA and affecting key enzymes responsible for DNA replication and repair, leading to apoptosis in cancer cells .
Chemical Synthesis
In synthetic organic chemistry, 10-(4-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is utilized as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical transformations:
- Oxidation : The nitrophenyl group can be oxidized to form nitro derivatives.
- Reduction : The nitro group can be reduced to an amino group under suitable conditions.
- Substitution Reactions : The compound can engage in nucleophilic substitution reactions, particularly at the nitrophenyl group .
Industrial Applications
The compound is also investigated for its industrial applications:
- Corrosion Inhibition : It has been studied as a corrosion inhibitor for metals in acidic environments. Its effectiveness stems from its ability to form protective layers on metal surfaces.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of derivatives of pyrimidoquinoline compounds, including 10-(4-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione . The findings demonstrated that these compounds exhibited potent cytotoxic effects against various cancer cell lines through mechanisms involving DNA intercalation and enzyme inhibition.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of this compound against common pathogens. Results indicated that it displayed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 10-(4-NITROPHENYL)-2H,3H,4H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4-DIONE involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It can inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity, synthetic accessibility, and structural diversity of pyrimido[4,5-b]quinoline derivatives vary significantly based on substituents at the C-3, C-7, C-9, and C-10 positions. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Pyrimido[4,5-b]quinoline Derivatives
Key Findings from Comparative Studies
Anticancer Activity :
- The 10-(4-nitrophenyl) derivative exhibits potent HDM2 inhibition, which is critical for p53 stabilization and apoptosis induction in cancer cells . In contrast, the 7-nitro-10-octyl-3-phenyl analog targets survivin-Smac interactions, a distinct mechanism for apoptosis regulation .
- The nitro group at C-7 (as in 137346-42-0) was initially considered essential for activity, but subsequent studies showed that halogen or trifluoromethyl groups at C-9 (e.g., in 10-(4-nitrophenyl)) achieve comparable efficacy without nitro substituents .
Synthetic Efficiency :
- The 10-(4-nitrophenyl) compound is synthesized via a two-step process involving 6-chlorouracil and aromatic amines, with moderate yields . In contrast, derivatives like 3-methyl-10-ethyl are synthesized using Fe₃O₄@SiO₂-SnCl₄ or graphene oxide-based catalysts, achieving higher yields (85–92%) and shorter reaction times (20–40 min) .
Fluorescence and Cytoprotection :
- The 3-methyl-10-ethyl analog (59997-14-7) demonstrates strong fluorescence properties and protects cells from oxidative stress, making it valuable for imaging and redox studies . This contrasts with the 10-(4-nitrophenyl) derivative, which lacks reported fluorescence applications.
Catalyst-Dependent Optimization :
- The use of [Zr-UiO-66-PDC-SO₃H]FeCl₄ in synthesizing 7-nitro-10-octyl-3-phenyl derivatives reduces reaction times to 70–120 min under solvent-free conditions . Similarly, GO/Fe₃O4@PTRMS@BDSA@SO3H catalysts improve yields for 3-methyl-10-ethyl derivatives by 15–20% compared to traditional methods .
Structure-Activity Relationship (SAR) Insights
- C-10 Substituents : Bulky aryl groups (e.g., 4-nitrophenyl) enhance HDM2 binding affinity, while alkyl chains (e.g., octyl) improve membrane permeability for survivin-targeting analogs .
- C-3 and C-7 Modifications : Methyl or phenyl groups at C-3 improve fluorescence and cytoprotective activity, whereas nitro at C-7 shifts the mechanism toward survivin inhibition .
- Catalyst Influence: Magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂-SnCl₄) significantly enhance reaction efficiency for analogs with complex substituents .
Biological Activity
The compound 10-(4-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is part of the pyrimido[4,5-b]quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to consolidate existing research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of pyrimido[4,5-b]quinoline derivatives typically involves multi-component reactions. For instance, a notable method includes the reaction of 6-aminopyrimidine with various aromatic aldehydes and cyclohexanediones in aqueous media, yielding high purity and yield under environmentally friendly conditions .
Biological Activities
The biological activities associated with 10-(4-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione include:
- Antitumor Activity : Compounds within this class have shown significant antitumor properties. Studies indicate that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound exhibits potent antibacterial and antifungal activities. Research has demonstrated its effectiveness against a range of pathogens, making it a candidate for developing new antimicrobial agents .
- Antioxidant Activity : The antioxidant capacity of this compound has been evaluated through various assays. It has shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .
The mechanisms underlying the biological activities of 10-(4-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione are multifaceted:
- DNA Intercalation : Similar compounds have been reported to intercalate into DNA strands, disrupting replication and transcription processes in cancer cells .
- Enzyme Inhibition : Some studies suggest that these compounds may act as inhibitors for specific kinases involved in cancer progression and other diseases .
Antitumor Activity
A study evaluated the cytotoxic effects of various pyrimido[4,5-b]quinoline derivatives against different cancer cell lines. The results indicated that those with electron-withdrawing groups like nitro groups exhibited enhanced cytotoxicity compared to their counterparts without such substitutions.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10-(4-Nitrophenyl)pyrimido[4,5-b]quinoline | MCF-7 | 12.5 |
| 10-(Phenyl)pyrimido[4,5-b]quinoline | MCF-7 | 25.0 |
| 10-(Chlorophenyl)pyrimido[4,5-b]quinoline | MCF-7 | 15.0 |
Antimicrobial Activity
Research has also focused on the antimicrobial efficacy of this compound against several bacterial strains. The following table summarizes its effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Q & A
Q. What are the standard synthetic routes for preparing 10-(4-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione?
The compound is synthesized via a two-step convergent approach. First, 6-chlorouracil reacts with a primary amine (e.g., aromatic or aliphatic amines) to form 6-substituted-aminouracil. The second step involves cyclization under optimized conditions, such as heating in pyridine or using acid catalysts. This method ensures regioselectivity and yields ~50–65% for derivatives with nitro or halogen substituents . Modifications to the 4-nitrophenyl group can be achieved by varying the primary amine in the first step.
Q. How is the structural characterization of this compound performed?
Characterization relies on H-NMR, C-NMR, and mass spectrometry (MS). For example, derivatives with a 4-nitrophenyl group show distinct aromatic proton signals in the δ 8.2–8.5 ppm range in H-NMR, while the quinoline-dione core is confirmed by carbonyl peaks at ~170–175 ppm in C-NMR. MS data (e.g., [M+H]) aligns with theoretical molecular weights . X-ray crystallography is used for ambiguous cases to resolve sp/sp hybridization in fused rings .
Q. What preliminary biological assays are used to evaluate its activity?
Antimicrobial activity is tested via disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Anticancer screening involves cell viability assays (MTT/WST-1) on cancer lines (e.g., HeLa, MCF-7), with IC values calculated. Anti-inflammatory potential is assessed using COX-2 inhibition or LPS-induced TNF-α suppression in macrophages .
Advanced Research Questions
Q. How does 10-(4-nitrophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione modulate p53 stability via HDM2 inhibition?
The compound stabilizes p53 by inhibiting HDM2 ubiquitin ligase activity. Experimental validation includes:
- Ubiquitination assays : Measuring p53 degradation rates in HCT116 (p53) vs. p53 cells .
- Cellular localization : Immunofluorescence to track p53 nuclear accumulation after treatment.
- Transcriptional activity : Luciferase reporters under p53-responsive promoters (e.g., p21) quantify activation . The nitro group enhances electron-withdrawing effects, improving HDM2 binding (IC ~2.2 μM) .
Q. How can contradictory SAR data on the nitro group’s role in anticancer activity be resolved?
While early studies suggested the nitro group is critical for HDM2 inhibition , later work found non-nitro derivatives (e.g., chloro- or trifluoromethyl-substituted) retain activity. To resolve this:
- Competitive binding assays : Compare nitro vs. non-nitro analogs in HDM2-p53 interaction assays.
- Molecular docking : Simulate binding poses to identify alternative hydrophobic/π-π interactions with HDM2’s hydrophobic pocket .
- Metabolic stability tests : Nitro groups may reduce bioavailability due to nitroreductase-mediated degradation .
Q. What strategies optimize synthesis yields in multicomponent reactions (MCRs) for pyrimidoquinoline derivatives?
Key optimizations include:
- Solvent selection : Ethanol or solvent-free conditions reduce side reactions vs. water .
- Catalysts : Metal–organic frameworks (MOFs) like [Zr-UiO-66-PDC-SOH]FeCl improve yields (70–90%) via acid–base synergy and recyclability (>5 cycles) .
- Ultrasonic irradiation : Enhances reaction rates (e.g., 94–99% yields in 30 min for similar derivatives) .
Q. How is the mitochondrial activation mechanism of this compound evaluated in neuronal models?
- Morphometric analysis : Hippocampal neurons are treated with TND1128 (a related 5-deazaflavin), and dendritic complexity is quantified via Sholl analysis .
- ROS scavenging assays : DCFH-DA staining measures reduced HO-induced oxidative stress .
- Sirtuin activation : Western blotting for SIRT1/3 expression and NAD/NADH ratios in mitochondrial extracts .
Q. How do electronic effects of the 4-nitrophenyl group influence redox properties?
Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals:
- A reduction peak at ~-0.5 V (vs. Ag/AgCl) for the nitro group, indicating redox activity.
- Quasi-reversible peaks for the quinoline-dione core at ~-1.2 V, suggesting semiquinone radical formation. These properties enable NADH-like redox cycling, critical for mitochondrial electron transport .
Methodological Notes
- Data contradiction resolution : Always cross-validate SAR using orthogonal assays (e.g., biochemical + cellular).
- Catalyst reuse : For MOFs, monitor Fe leaching via ICP-MS after each cycle to ensure structural integrity .
- Neuronal assays : Use primary hippocampal cultures (≥DIV 14) for mature synaptic connectivity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
